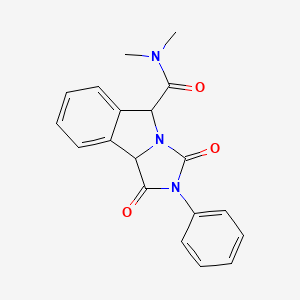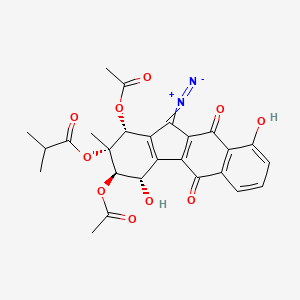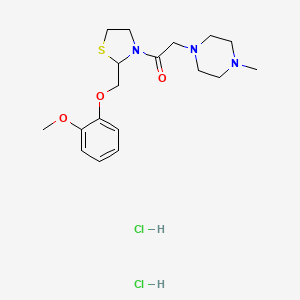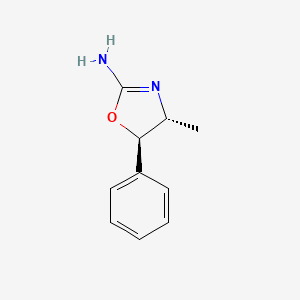
(1,1'-Bianthracene)-9,9',10,10'-tetrone, 4,4',5,5'-tetrahydroxy-7,7'-dimethyl-, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)-: is a complex organic compound with a unique structure that includes multiple anthracene units and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)- typically involves multi-step organic reactions. The process often starts with the preparation of the anthracene units, followed by the introduction of hydroxyl and methyl groups through various chemical reactions. Common reagents used in these steps include strong oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. Its ability to interact with proteins and nucleic acids makes it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are investigated for the treatment of various diseases. Its unique structure may offer advantages in targeting specific biological pathways.
Industry: In industry, the compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds:
Anthracene: A simpler structure with three fused benzene rings.
Tetracene: Similar to anthracene but with an additional benzene ring.
Pentacene: Contains five fused benzene rings, offering different electronic properties.
Uniqueness: The uniqueness of (1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)- lies in its multiple hydroxyl and methyl groups, which provide distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
| 18693-26-0 | |
Molecular Formula |
C30H18O8 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
5-(4,5-dihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C30H18O8/c1-11-7-15-21(19(33)9-11)29(37)25-17(31)5-3-13(23(25)27(15)35)14-4-6-18(32)26-24(14)28(36)16-8-12(2)10-20(34)22(16)30(26)38/h3-10,31-34H,1-2H3 |
InChI Key |
PTEBGWHDOZFDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)C4=C5C(=C(C=C4)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







